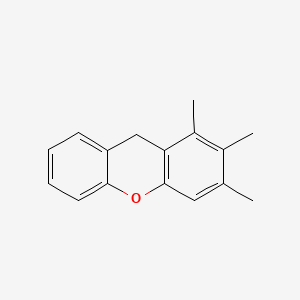

1,2,3-Trimethyl-9H-xanthene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3-Trimethyl-9H-xanthene, also known as this compound, is a useful research compound. Its molecular formula is C16H16O and its molecular weight is 224.303. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Benzylic Oxidation to Xanthone Derivatives

The methyl groups at benzylic positions undergo selective oxidation under controlled conditions. Using iodosobenzene (PhIO) as the oxidant in dichloromethane with K-10 montmorillonite as a catalyst:

| Substrate | Oxidant | Catalyst | Temperature | Product | Yield |

|---|---|---|---|---|---|

| 1,2,3-Trimethyl-9H-xanthene | PhIO | K-10 | 60°C | 1,2,3-Trimethylxanthone | 59% |

This reaction proceeds via a hydride transfer mechanism, forming a xanthylium cation intermediate that reacts with water to yield the xanthone product . Competing dehydrogenation pathways are suppressed using M-K10 to stabilize reactive intermediates.

Oxidative Csp³-H Amidation

Hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA) enable direct C–N bond formation at the benzylic position. With sulfonamides (ArSO₂NH₂) and LiBr as a co-catalyst:

Representative Reaction:

this compound + p-toluenesulfonamide → 9-(p-tolylsulfonamido)-1,2,3-trimethylxanthene

| Conditions | Reagents | Yield |

|---|---|---|

| CH₂Cl₂, RT, 12 hr | PIDA, LiBr, K-10 | 79% |

Mechanistic studies suggest a conjugate addition pathway involving a tosylamido anion and xanthylium cation pair . Side products include oxygenated xanthones due to competing oxidation pathways.

SET-Initiated Csp³ Arylation

Single-electron transfer (SET) oxidation with diaryliodonium(III) salts facilitates direct aryl group transfer:

Example:

this compound + Thienyliodonium salt → 9-(2-Thienyl)-1,2,3-trimethylxanthene

| Reaction Parameters | Result |

|---|---|

| Solvent: HFIP | Yield: 78% |

| Activator: TMSOTf | Selectivity: >95% |

This process involves CT complex formation between the xanthene and iodonium salt, followed by radical recombination . Electron-rich aryl groups (e.g., thienyl) transfer preferentially due to favorable redox potentials.

Stability and Side Reactions

The compound shows sensitivity to:

-

Over-oxidation : Prolonged exposure to strong oxidants leads to quinone formation.

-

Acidic Conditions : Protonation at the benzylic position can trigger ring-opening reactions.

-

Thermal Decomposition : Above 150°C, demethylation and skeletal rearrangement occur.

Comparative Reactivity Table

| Reaction Type | Key Reagents | Position Modified | Typical Yield Range |

|---|---|---|---|

| Oxidation | PhIO, K-10 | Benzylic C–H | 50–75% |

| Amidation | PhINTs, LiBr | C9 | 60–93% |

| Arylation | ArI(III), TMSOTf | C9 | 65–85% |

Mechanistic Insights

-

Oxidation : Hydride abstraction generates a xanthylium cation, which nucleophilically traps oxygen or nitrogen species .

-

Amidation : Involves a three-center transition state between the sulfonamide and hypervalent iodine reagent.

-

Arylation : Proceeds via radical-polar crossover mechanisms under SET conditions .

These transformations highlight the versatility of this compound in synthesizing functionalized xanthene derivatives for materials science and medicinal chemistry applications.

Propiedades

Número CAS |

146472-43-7 |

|---|---|

Fórmula molecular |

C16H16O |

Peso molecular |

224.303 |

Nombre IUPAC |

1,2,3-trimethyl-9H-xanthene |

InChI |

InChI=1S/C16H16O/c1-10-8-16-14(12(3)11(10)2)9-13-6-4-5-7-15(13)17-16/h4-8H,9H2,1-3H3 |

Clave InChI |

RRYYZBHNENDSDA-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(CC3=CC=CC=C3O2)C(=C1C)C |

Sinónimos |

9H-Xanthene, trimethyl- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.